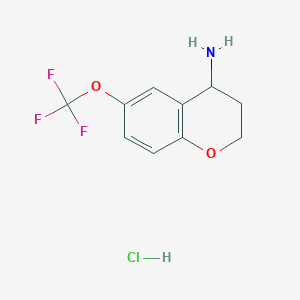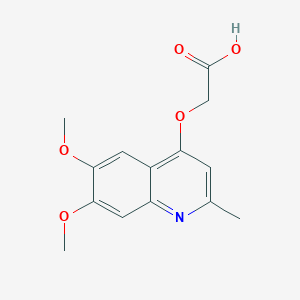
Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate is a synthetic organic compound belonging to the indene family It is characterized by the presence of methoxy groups and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the methylation of 4,5,6-trimethoxy-1H-indene-2-carboxylic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Materials Science: Employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy groups and the indene core structure can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate: Similar in structure but contains an indole ring instead of an indene ring.
3,4,5-Trimethoxybenzoic acid methyl ester: Contains a benzoic acid core with methoxy groups, differing in the core structure.
Uniqueness
Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate is unique due to its specific arrangement of methoxy groups and the indene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H18O5 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate |
InChI |
InChI=1S/C15H18O5/c1-8-10(15(16)20-5)6-9-7-11(17-2)13(18-3)14(19-4)12(8)9/h7H,6H2,1-5H3 |
InChI Key |
OGIPCOMAKFBDCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2=CC(=C(C(=C12)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5a-Methyl-2-phenyl-5,5a,7,8-tetrahydronaphtho[2,1-b]furan-6(4h)-one](/img/structure/B11848301.png)

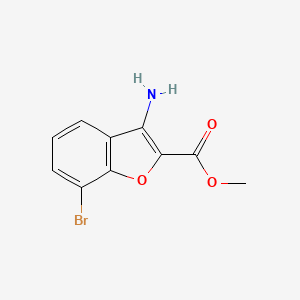
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11848323.png)
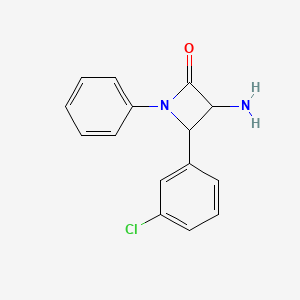
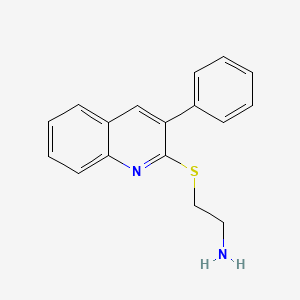
![1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one](/img/structure/B11848343.png)

![3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole](/img/structure/B11848364.png)


